The compound's Chemical Abstracts Service (CAS) number is 478078-92-1, and its molecular formula is C15H11BrFNO3 with a molecular weight of 352.16 g/mol . It is categorized under organic compounds, specifically within the sub-class of oximes, which are characterized by the functional group R1R2C=NOH .
The synthesis of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime involves several key steps:
While specific industrial methods for producing this compound are not widely documented, scaling up laboratory synthesis would involve optimizing conditions such as temperature, solvent choice, and catalyst selection to ensure high yield and purity in larger batches .
The molecular structure of 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime features:
The compound's structure facilitates interactions with biological targets through hydrogen bonding and π-π stacking interactions due to its aromatic components .
6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime can participate in various chemical reactions:
Reagents commonly employed include:
The mechanism of action for 6-bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime involves interactions with specific molecular targets:
These interactions may modulate the activity of target proteins, leading to various biological effects such as inhibition of enzyme activity or alteration of receptor signaling pathways .
6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime has potential applications in various fields:
6-Bromo-1,3-benzodioxole-5-carbaldehyde O-(2-fluorobenzyl)oxime represents a structurally complex benzodioxole derivative. Its systematic IUPAC name is (E/Z)-N-((2-fluorobenzyl)oxy)-1-(6-bromobenzo[d][1,3]dioxol-5-yl)methanimine, reflecting the sequential connectivity of its functional groups [1] [6]. The core scaffold originates from 1,3-benzodioxole (piperonyl ring), a privileged heterocyclic system where a methylenedioxy bridge (-O-CH₂-O-) annellates to benzene at positions 1 and 3 [4]. This parent structure undergoes three key modifications:
Table 1: Molecular Characteristics of Key Structural Components
Structural Feature | Chemical Identifier | Role in Compound |
---|---|---|
Benzodioxole core | Benzo[d][1,3]dioxole | Planar aromatic scaffold |
Bromoaldehyde precursor | CAS 15930-53-7 (C₈H₅BrO₃) | Provides electrophilic carbonyl center |
O-(2-fluorobenzyl)oxime | Oxime ether linkage | Enhances bioavailability & target interaction |
The stereochemistry of the oxime moiety (E/Z isomers) introduces spatial complexity, while the 2-fluorobenzyl group creates a twisted, lipophilic domain. This compound belongs to three overlapping chemical classes: halogenated benzodioxoles (due to bromine), oxime ethers (C=N-O-C linkage), and fluorinated aromatics (ortho-fluorinated phenyl) [3] [6]. The bromine atom acts as both a steric block and electronic modulator, directing electrophiles ortho to itself, while the methylenedioxy bridge constrains molecular conformation [1] [4].
Table 2: Classification Within Benzodioxole Derivatives
Classification Tier | Category | Distinguishing Features |
---|---|---|
Core Structure | Simple Benzodioxoles | Unsubstituted benzo[d][1,3]dioxole |
Functionalization Level | Halogenated Derivatives | Bromine at position 6 |
Aldehyde Modifications | Oxime Ethers | O-alkylated oxime of carbaldehyde |
Pharmacophoric Significance | Hybrid Molecules | Combines benzodioxole + fluorinated aryl |
The historical development of this compound traces to foundational work on piperonal (1,3-benzodioxole-5-carbaldehyde), a natural product derivative first isolated in 1869 [4]. Piperonal's commercial availability (CAS 30024-74-9) enabled systematic exploration of its electrophilic aromatic substitution, with bromination yielding 6-bromo-1,3-benzodioxole-5-carbaldehyde as a crystalline solid (mp 128-132°C) [1] [4]. This bromoaldehyde emerged as a key intermediate in the 1970-1980s for synthesizing biologically active molecules, particularly:
The strategic incorporation of the O-(2-fluorobenzyl)oxime moiety in the 1990s marked a deliberate effort to enhance blood-brain barrier penetration. Fluorine's electronegativity and small atomic radius reduce basicity while increasing lipid solubility—properties exploited in neuroactive compounds [3]. Simultaneously, oxime etherification improved metabolic stability over aldehydes by resisting oxidation and imine formation [3]. This dual optimization is exemplified in the compound's molecular weight (354.2 g/mol) and calculated logP (~2.8), aligning with Lipinski's criteria for CNS-penetrant molecules.
Table 3: Evolution in Medicinal Chemistry Applications
Time Period | Development Focus | Key Advance |
---|---|---|
Pre-1980s | Piperonyl Derivatives | Exploration of 1,3-benzodioxole as bioisostere for catechols |
1980-1995 | Halogenated Analogues | Bromoaldehyde (CAS 15930-53-7) as versatile synthon |
1995-Present | Oxime Ether Pharmacophores | O-benzyloximes to improve pharmacokinetic properties |
The compound’s significance resides in its triple functionality:
Current research leverages this scaffold in developing kinase inhibitors and neuroprotective agents, where its balanced amphiphilicity facilitates target engagement [1] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3